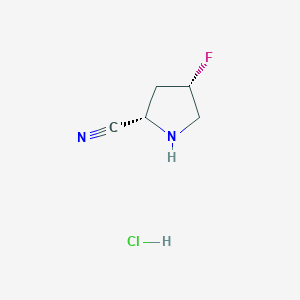

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride

説明

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride (CAS: 426844-77-1; molecular formula: C₅H₈ClFN₂) is a fluorinated pyrrolidine derivative with a nitrile group at the 2-position and a fluorine substituent at the 4-position. This stereochemically defined compound is widely used in medicinal chemistry as a key intermediate for synthesizing enzyme inhibitors, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors like denagliptin (GW823093C) , and fibroblast activation protein (FAP)-targeted radiopharmaceuticals . Its rigid pyrrolidine scaffold enhances binding affinity and metabolic stability, making it valuable in drug development . The compound is commercially available as a biochemical reagent (e.g., from Shanghai Yuanye Bio-Technology) and is characterized by its hydrophilic properties (LogD₇.₄ = −2.81) .

特性

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZBUMFLINUMEV-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426844-77-1 | |

| Record name | 2-Pyrrolidinecarbonitrile, 4-fluoro-, hydrochloride (1:1), (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426844-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a fluorinated nitrile under controlled conditions to form the desired product. The reaction is often carried out in an aprotic solvent such as methylene chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the enantiomers .

化学反応の分析

Types of Reactions

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-ones, while reduction can produce amines .

科学的研究の応用

Medicinal Chemistry

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : This compound has been identified as a precursor for developing DPP-IV inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

Biological Studies

The compound's structural features allow it to be employed in various biological studies:

- Enzyme Inhibition : Research indicates that (2S,4S)-4-fluoropyrrolidine-2-carbonitrile acts as an effective inhibitor of DPP-IV, showing high selectivity and potency (IC50 = 0.017 μM) against this enzyme . This inhibition plays a vital role in glucose metabolism and diabetes management.

- Receptor Binding Studies : It has demonstrated efficacy in binding assays, competing with known ligands for receptor sites, thus indicating potential therapeutic applications in treating neurological disorders .

Pharmacological Applications

The compound has been explored for its pharmacological properties:

- Neurological Disorders : Its ability to cross the blood-brain barrier positions it as a candidate for developing treatments for conditions like Alzheimer's disease, where modulation of neurotransmitter activity is essential .

Case Studies

Several studies have documented the applications and efficacy of this compound:

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits DPP-IV, resulting in decreased blood glucose levels in animal models after oral administration . This highlights its potential use in diabetes management.

- Receptor Binding Studies : Various research efforts have shown that this compound competes effectively with established ligands for receptor sites involved in neurological pathways. This suggests promising therapeutic applications for neurological conditions .

- Radioligand Development : Recent findings suggest that (2S,4S)-4-fluoropyrrolidine-2-carbonitrile can serve as a scaffold for designing fibroblast activation protein-targeted radioligands for cancer diagnosis and therapy .

作用機序

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Structural and Physicochemical Comparisons

The compound’s unique stereochemistry and substituents differentiate it from analogs. Key comparisons include:

Key Observations :

- Hydrophilicity: The (2S,4S)-isomer is more hydrophilic than FAPI-04, which may improve renal clearance and reduce off-target retention in diagnostic imaging .

- Stereochemical Impact : Enantiomers like (2R,4R)-fluoropyrrolidine show distinct biological activities due to altered binding to chiral enzyme active sites .

- Substituent Effects : Denagliptin’s bis(4-fluorophenyl) group enhances DPP-IV selectivity and potency compared to simpler pyrrolidine scaffolds .

Functional Comparisons in Drug Development

- FAP Inhibitors: (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile HCl forms the core of ⁶⁸Ga-labeled SB03045, a PET tracer with higher hydrophilicity than FAPI-04, reducing nonspecific hepatic uptake . However, conflicting reports exist on FAP expression correlation with tracer uptake in vivo, necessitating further clinical validation . FAPI-46, a newer analog with extended tumor retention, outperforms FAPI-04 but lacks direct comparison with SB03045 derivatives .

- DPP-IV Inhibitors: Derivatives like (2S,4S)-1-{(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoyl}-4-fluoropyrrolidine-2-carbonitrile HCl (denagliptin precursor) demonstrate superior enzymatic inhibition (IC₅₀ < 1 nM) compared to simpler analogs (e.g., 23m, 23n in ), highlighting the role of bulky substituents in target engagement .

生物活性

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by its unique stereochemistry, specifically the (2S,4S) configuration, which contributes to its distinct biological properties. The presence of a fluorine atom and a nitrile group in the pyrrolidine ring enhances its reactivity and binding affinity to various biological targets.

Mechanism of Action:

- Enzyme Interaction: The compound acts as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vitro studies have shown that it exhibits high DPP-4 inhibitory activity with an IC50 value of 0.017 μM, indicating potent efficacy against this target .

- Cancer Therapeutics: Recent studies suggest that (2S,4S)-4-fluoropyrrolidine-2-carbonitrile may serve as a pharmacophore for designing fibroblast activation protein inhibitors. These inhibitors are promising for cancer diagnosis and therapy due to their ability to target cancer-associated fibroblasts .

In Vivo Studies

Research involving ICR and KKAy mice demonstrated that administration of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile led to significant reductions in blood glucose levels following an oral glucose challenge. This indicates its potential as an antihyperglycemic agent .

Case Studies

- DPP-4 Inhibition:

- Tumor Uptake Studies:

Data Summary

| Study | Target | IC50 Value | Effect |

|---|---|---|---|

| In Vivo Study | DPP-4 | 0.017 μM | Decreased blood glucose levels in mice |

| Tumor Uptake Study | FAP | 3.3 nM | Comparable tumor uptake to FAPI-04 |

Research Findings

Recent publications have highlighted several key findings regarding the biological activity of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile:

- DPP-4 Inhibition: The compound has been identified as a selective DPP-4 inhibitor with significant antihyperglycemic effects in animal models .

- Potential for Cancer Therapy: Its scaffold has been explored for developing targeted radioligands for imaging and treating cancers by inhibiting fibroblast activation protein .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。